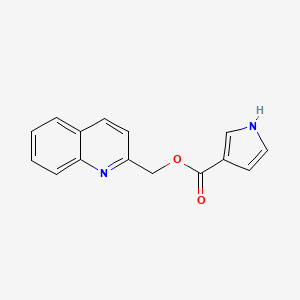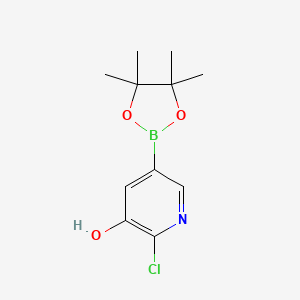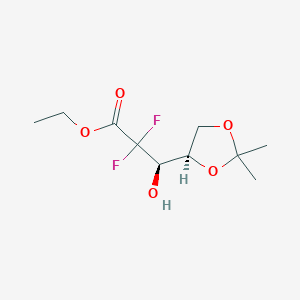![molecular formula C15H15N3O B11862290 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 21444-77-9](/img/structure/B11862290.png)
2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-imidazol-2-amine
- 2-(3,4-Dimethoxyphenyl)-1H-benzo[d]imidazol-5-amine
- 2-(3-Methoxyphenyl)-5-phenyl-4-(2-thienyl)-1H-imidazole
- 2-Methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol
Uniqueness
2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the methyl group at the 1-position can enhance its interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
21444-77-9 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H15N3O/c1-18-14-8-5-11(16)9-13(14)17-15(18)10-3-6-12(19-2)7-4-10/h3-9H,16H2,1-2H3 |
Clave InChI |
XCGLIWJYPORQCU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)








